4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine
Overview
Description
4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.09391764 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Derivatives
A significant body of research has been dedicated to the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-ones, including the chemical structure related to "4-imino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine." These derivatives were synthesized via the aza-Wittig reaction, which is a key step in producing various compounds with potential pharmaceutical applications. The synthesized compounds were characterized by various spectroscopic methods, indicating the method's efficiency in producing derivatives with potential for further application in drug development and materials science (Liu et al., 2006).
Anticancer and Antibacterial Potential
Research on derivatives closely related to "this compound" has demonstrated promising anticancer and antibacterial activities. For instance, studies have shown that certain derivatives possess significant in-vitro anticancer activity against various cancer cell lines, highlighting the potential for these compounds to be developed into anticancer agents. Additionally, the antibacterial potential of these derivatives has been explored, with some compounds showing effectiveness against specific bacterial strains. This suggests a broad spectrum of potential medicinal applications for these derivatives, ranging from cancer treatment to antibacterial therapies (Waghmare et al., 2013).
Fungicidal Activity
Apart from their potential in medicinal chemistry, derivatives of "this compound" have also been investigated for their fungicidal activity. Preliminary bioassays indicate that some synthesized compounds exhibit inhibitory activities against certain fungi at specific concentrations. This suggests the potential of these compounds to be developed into fungicidal agents, contributing to agricultural sciences by providing new means of controlling fungal diseases in crops (Liu & He, 2012).
Properties
IUPAC Name |
4-imino-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-3-2-4-7-8(6)9-10(12)15(13)5-14-11(9)16-7/h5-6,12H,2-4,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCZJBDIAJZCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=CN(C3=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.